molecular formula C8H14N2O B14766838 1-Cyclopropyl-3-methylpiperazin-2-one

1-Cyclopropyl-3-methylpiperazin-2-one

Cat. No.: B14766838
M. Wt: 154.21 g/mol
InChI Key: GIDYAYSZGGBOJO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methyl-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a cyclopropyl group and a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .

Chemical Reactions Analysis

1-Cyclopropyl-3-methyl-piperazin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include basic conditions for cyclization, inert gas protection for sensitive reactions, and specific catalysts like silver carbonate for cycloaddition reactions . Major products formed from these reactions include substituted piperazines and fused heterocyclic compounds .

Scientific Research Applications

1-Cyclopropyl-3-methyl-piperazin-2-one has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are often found in pharmaceutical drugs, and this compound is no exception. It is explored for its potential use in developing new medications.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-methyl-piperazin-2-one involves its interaction with various molecular targets. The piperazine ring can act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments . The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

1-Cyclopropyl-3-methyl-piperazin-2-one can be compared with other piperazine derivatives such as:

    1-(Cyclopropylmethyl)piperazine: Similar in structure but lacks the methyl group on the piperazine ring.

    1-Cyclopropylpiperazine: Lacks both the methyl group and the carbonyl group present in 1-cyclopropyl-3-methyl-piperazin-2-one.

    1-Methylpiperazine: Lacks the cyclopropyl group but has the methyl group on the piperazine ring.

The uniqueness of 1-cyclopropyl-3-methyl-piperazin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-cyclopropyl-3-methylpiperazin-2-one

InChI

InChI=1S/C8H14N2O/c1-6-8(11)10(5-4-9-6)7-2-3-7/h6-7,9H,2-5H2,1H3

InChI Key

GIDYAYSZGGBOJO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1)C2CC2

Origin of Product

United States

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